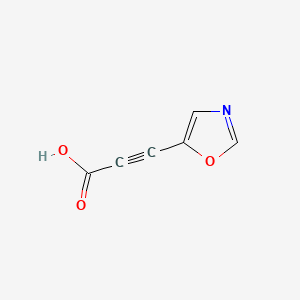![molecular formula C12H18F3NO4 B13628806 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans](/img/structure/B13628806.png)
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans” is a synthetic organic molecule that features a piperidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride under basic conditions to protect the amine functionality.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.
Biology
In biological research, the compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its trifluoromethyl group is particularly useful in NMR spectroscopy for studying molecular interactions.
Medicine
The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-chloromethylpiperidine-3-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans imparts unique electronic properties, making it more reactive and enhancing its binding affinity in biological systems. This distinguishes it from similar compounds that lack the trifluoromethyl group.
Propiedades
Fórmula molecular |
C12H18F3NO4 |
|---|---|
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-8(12(13,14)15)7(6-16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8-/m0/s1 |
Clave InChI |
BMIJZIRDVRPARM-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



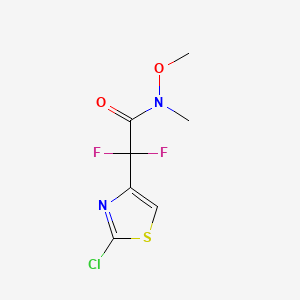
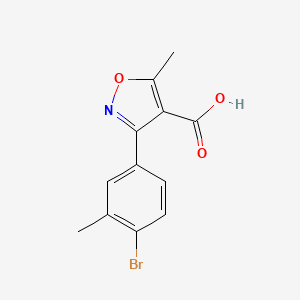

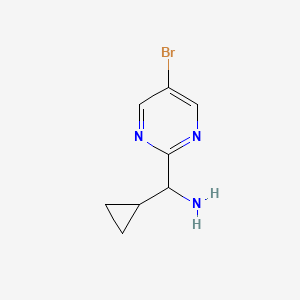
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
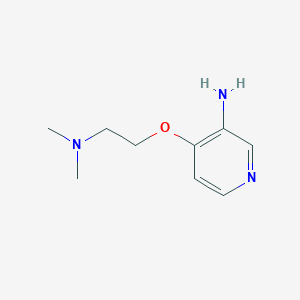
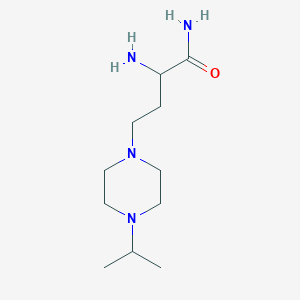

![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)


